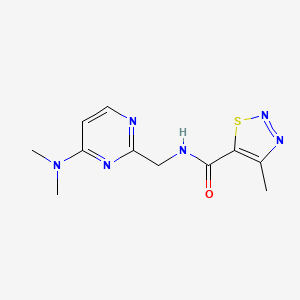

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

説明

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide at position 4. The carboxamide moiety is further modified with a pyrimidinylmethyl group bearing a dimethylamino substituent at the pyrimidine’s 4-position.

Synthesis of such compounds typically involves coupling reactions between carboxylate intermediates and amines under standard peptide coupling conditions, as seen in analogous thiazole carboxamide preparations .

特性

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6OS/c1-7-10(19-16-15-7)11(18)13-6-8-12-5-4-9(14-8)17(2)3/h4-5H,6H2,1-3H3,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLBNUJAOHYXMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=NC=CC(=N2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Pyrimidine Derivative Synthesis: The dimethylaminopyrimidine moiety is synthesized separately, often starting from a pyrimidine precursor which undergoes alkylation with dimethylamine.

Coupling Reaction: The final step involves coupling the thiadiazole and pyrimidine derivatives. This is typically achieved through a nucleophilic substitution reaction where the pyrimidine derivative is reacted with the thiadiazole carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

化学反応の分析

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the thiadiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases, including bacterial and viral infections.

Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or photonic properties.

作用機序

The mechanism by which N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. For instance, in anticancer applications, it may inhibit kinases or other proteins involved in cell signaling pathways, leading to reduced tumor growth and proliferation.

類似化合物との比較

Structural and Functional Group Variations

Thiadiazole vs. Thiazole Derivatives

The 1,2,3-thiadiazole core distinguishes this compound from thiazole-based analogs (e.g., BP 27384 and BP 27385 in ). Thiadiazoles exhibit higher electronegativity due to the additional nitrogen atom, which may enhance hydrogen-bonding interactions with biological targets compared to thiazoles .

Substituent Effects

- Pyrimidinylmethyl vs. Piperazinyl/Phenyl Groups: The pyrimidinylmethyl substituent in the target compound contrasts with piperazinyl (BP 27385) or trifluoromethylpyrazolylphenyl (BTP-2) groups in analogs. Pyrimidine’s aromaticity and basicity (via dimethylamino) may improve π-π stacking in enzyme active sites or DNA intercalation compared to bulkier, electron-deficient substituents like trifluoromethyl .

- Dimethylamino vs.

Antimicrobial and Antitumor Potential

Thiadiazole carbohydrazide derivatives (e.g., 4-methyl-N’-(3-alkylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides) demonstrate antioxidant, antitumor, and antimicrobial activities .

Mitochondrial and Cellular Effects

The dimethylamino group in the target compound may alter these effects by modulating intracellular distribution or target binding affinity.

Physicochemical Properties

生物活性

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The incorporation of a pyrimidine moiety enhances its pharmacological potential. The structure can be represented as follows:

-

Antimicrobial Activity :

- Thiadiazole derivatives have been shown to exhibit significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

- A study highlighted the effectiveness of related thiadiazole compounds against various strains of bacteria and fungi, indicating that modifications in their structure can lead to enhanced activity against Gram-positive and Gram-negative bacteria as well as fungal pathogens .

-

Anticancer Activity :

- Compounds similar to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have been reported to inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives have shown inhibition of CDK9-mediated transcription, which is crucial for cancer cell survival .

Antimicrobial Studies

A series of tests were conducted to evaluate the antimicrobial efficacy of thiadiazole derivatives:

| Compound | Bacteria Tested | MIC (µg/mL) | Activity |

|---|---|---|---|

| A1 | S. aureus | 32 | Significant |

| A2 | E. coli | 16 | Highly Significant |

| B1 | P. aeruginosa | 64 | Moderate |

| C1 | A. niger | 42 | Significant |

Data derived from various studies on thiadiazole derivatives .

Case Studies

-

Case Study on Antibacterial Activity :

- In a comparative study involving several thiadiazole derivatives, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibited promising results against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study emphasized the importance of the dimethylamino group in enhancing antibacterial properties .

-

Case Study on Anticancer Properties :

- A research article focused on the anticancer potential of thiadiazole derivatives revealed that certain compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways. The study noted that the presence of a pyrimidine ring significantly contributed to the cytotoxic effects observed in vitro against various cancer cell lines .

Q & A

Advanced Research Question

- Molecular docking (AutoDock/Vina) : Models interactions with targets like kinase enzymes (e.g., ’s SPRYCEL® analog targets tyrosine kinases) .

- ADMET prediction (SwissADME) : Estimates logP (lipophilicity) and CYP450 metabolism using the compound’s SMILES string (e.g., PubChem data in ) .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Advanced Research Question

- pH stability assays : Use HPLC to monitor degradation in buffers (pH 1–13). ’s SDS for similar thiadiazoles recommends storage at −20°C in inert atmospheres .

- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., ’s thiophene derivatives require controlled heating) .

What are the challenges in scaling up the synthesis from milligram to gram quantities?

Advanced Research Question

Critical issues include:

- Solvent selection : Replace DMF with less toxic solvents (e.g., acetonitrile in ) for large-scale reactions .

- Purification bottlenecks : Switch from column chromatography to recrystallization (e.g., ’s use of ethanol/water mixtures) .

How can isotopic labeling (e.g., ¹⁴C) be incorporated for pharmacokinetic studies?

Advanced Research Question

- Radiolabeling synthesis : Introduce ¹⁴C at the methyl group of the thiadiazole via [¹⁴C]-methyl iodide, adapting ’s acylation methods for labeled intermediates .

- Tracer assays : Use scintillation counting to track absorption/distribution in rodent models.

What mechanistic insights explain the compound’s selectivity for specific enzyme targets?

Advanced Research Question

- Kinetic studies : Measure Kₘ/Vₘₐₓ values via enzyme inhibition assays (e.g., ’s piperazinyl-thiazole analogs target kinases) .

- X-ray co-crystallography : Resolve binding poses with target proteins, though this requires high-purity crystals (≥99%, as in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。